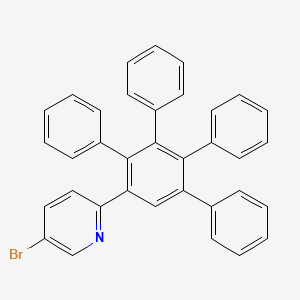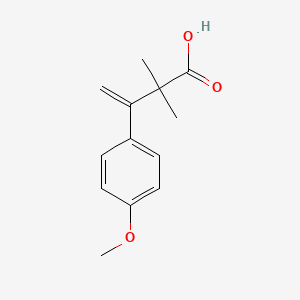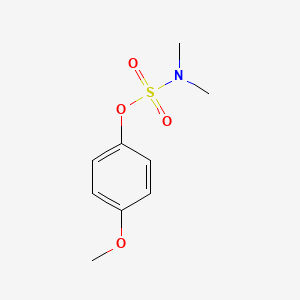
N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide is an organic compound belonging to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of benzenesulfinyl chloride with 4-methylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfenamide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: N-(Benzenesulfonyl)-4-methylbenzene-1-sulfonamide.
Reduction: N-(Benzenesulfenyl)-4-methylbenzene-1-sulfonamide.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, its inhibition of carbonic anhydrase enzymes is achieved through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N-(Benzenesulfinyl)-4-methylbenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:
N-(Benzenesulfonyl)-4-methylbenzene-1-sulfonamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-(Benzenesulfenyl)-4-methylbenzene-1-sulfonamide: Similar structure but with a sulfenyl group instead of a sulfinyl group.
N-(Benzenesulfinyl)-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine substituent on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
89244-11-1 |
|---|---|
Molekularformel |
C13H13NO3S2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-(benzenesulfinyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S2/c1-11-7-9-13(10-8-11)19(16,17)14-18(15)12-5-3-2-4-6-12/h2-10,14H,1H3 |
InChI-Schlüssel |
HPSYJZOLBNPJSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)

![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)




![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)


![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
